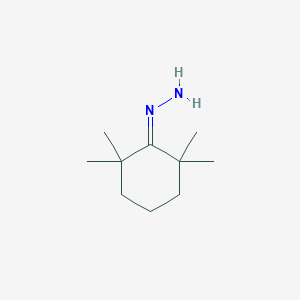
(2,2,6,6-Tetramethylcyclohexylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,6,6-Tetramethylcyclohexylidene)hydrazine is an organic compound characterized by a cyclohexylidene ring substituted with four methyl groups and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-Tetramethylcyclohexylidene)hydrazine typically involves the reaction of 2,2,6,6-tetramethylcyclohexanone with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone derivative. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2,2,6,6-Tetramethylcyclohexylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular iodine and other mild oxidants.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, hydrazones, and various substituted hydrazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2,2,6,6-Tetramethylcyclohexylidene)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,2,6,6-Tetramethylcyclohexylidene)hydrazine involves its interaction with various molecular targets, including enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A structurally similar compound with a piperidine ring instead of a hydrazine moiety.
2,2,6,6-Tetramethylcyclohexanone: The precursor used in the synthesis of (2,2,6,6-Tetramethylcyclohexylidene)hydrazine.
Uniqueness
This compound is unique due to its combination of a highly substituted cyclohexylidene ring and a reactive hydrazine moiety
Properties
CAS No. |
87842-38-4 |
|---|---|
Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(2,2,6,6-tetramethylcyclohexylidene)hydrazine |
InChI |
InChI=1S/C10H20N2/c1-9(2)6-5-7-10(3,4)8(9)12-11/h5-7,11H2,1-4H3 |
InChI Key |
RWTGXEKEUKYMQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1=NN)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















